molecular formula C10H11BrO2S B1372898 1-Bromo-3-cyclopropylmethanesulfonyl-benzene CAS No. 1220039-45-1

1-Bromo-3-cyclopropylmethanesulfonyl-benzene

Cat. No. B1372898
CAS RN: 1220039-45-1
M. Wt: 275.16 g/mol
InChI Key: DPAMNYVYUWFJTO-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a chemical compound with the molecular formula C10H11BrO2S and a molecular weight of 275.17 . It is also known as CBZ-ornithine. The compound is typically used in biochemical research.


Molecular Structure Analysis

The InChI code for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is 1S/C10H11BrO2S/c11-9-2-1-3-10 (6-9)14 (12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • 1-Bromo-3-cyclopropylmethanesulfonyl-benzene and related compounds are utilized in chemical synthesis, such as the Michael-induced Ramberg-Bäcklund reaction, where they transform into various substituted benzenes (Vasin, Bolusheva, & Razin, 2003).
  • These compounds are instrumental in synthesizing novel indole-based cyclophanes and cylindrical cyclophanes using tandem alkylation methodology (Rajakumar & Swaroop, 2006).
  • Palladium-catalyzed reactions of 1-Bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylphenols lead to the formation of indeno[1,2-c]chromenes, showcasing the compound's role in complex molecular assembly (Pan et al., 2014).

Material Science and Nanotechnology

  • These bromo-substituted benzene derivatives are precursors in the bottom-up synthesis of graphene nanoribbons, essential for advanced material science applications (Patil et al., 2012).
  • The synthesis of all-benzene carbon nanocages, representing junction units of branched carbon nanotubes, employs these compounds, indicating their significance in nanotechnology (Matsui et al., 2013).

Catalysis and Synthetic Methodology

  • They are used in solid-state synthesis for the efficient catalysis of substituted indoles, highlighting their role in green chemistry and sustainable methodologies (Ghorbani‐Vaghei et al., 2014).
  • In the field of organic synthesis, these compounds contribute to the development of novel synthetic routes and building blocks for molecular electronics (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

1-bromo-3-(cyclopropylmethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAMNYVYUWFJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247458
Record name 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220039-45-1
Record name 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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